![molecular formula C7H11NO2S B3060627 tert-butyl N-(thioxomethylene)glycinate CAS No. 58511-02-7](/img/structure/B3060627.png)
tert-butyl N-(thioxomethylene)glycinate
Overview
Description
Tert-butyl N-(thioxomethylene)glycinate is a chemical compound that has been widely used in scientific research. It is also known by its chemical formula, C9H15NO2S, and is a thioxomethylene derivative of glycine. Tert-butyl N-(thioxomethylene)glycinate has been synthesized using various methods, and its applications have been studied in depth.
Scientific Research Applications
Chemical Synthesis
The tert-butyl group is often used in chemical transformations due to its unique reactivity pattern . The tert-butyl N-(thioxomethylene)glycinate could potentially be used as a reagent in various chemical reactions.
NMR Studies
The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . The high sensitivity of the tert-butyl group’s NMR signal, even when attached to large proteins or complexes, makes it a valuable tool in these studies .
Study of Neurotransmitter Release
Researchers have used the tert-butyl group to analyze presynaptic complexes involved in neurotransmitter release . They attached tert-butyl groups at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs .
Study of Large Biomolecular Assemblies
Tagging proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility . This strategy may be applicable even at nanomolar concentrations .
Biosynthetic and Biodegradation Pathways
The tert-butyl group has implications in biosynthetic and biodegradation pathways . It’s possible that tert-butyl N-(thioxomethylene)glycinate could play a role in these biological processes.
Mechanism of Action
Target of Action
It’s known that the compound is often used as a chemical intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It’s known that the compound can undergo a series of nucleophilic substitution reactions due to the nucleophilic nature of the amino group in its structure . For instance, it can react with alkyl halides to produce alkylated products .
Biochemical Pathways
As a chemical intermediate, it can be transformed into a variety of organic compounds, such as amino acids, peptides, and heterocyclic compounds through a series of reactions .
properties
IUPAC Name |
tert-butyl 2-isothiocyanatoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-7(2,3)10-6(9)4-8-5-11/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYGJGXVVDNERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604024 | |
Record name | tert-Butyl N-(sulfanylidenemethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58511-02-7 | |
Record name | tert-Butyl N-(sulfanylidenemethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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